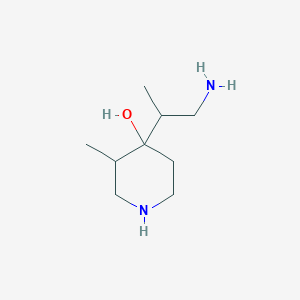

4-(1-Aminopropan-2-yl)-3-methylpiperidin-4-ol

Description

BenchChem offers high-quality 4-(1-Aminopropan-2-yl)-3-methylpiperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Aminopropan-2-yl)-3-methylpiperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H20N2O |

|---|---|

Molecular Weight |

172.27 g/mol |

IUPAC Name |

4-(1-aminopropan-2-yl)-3-methylpiperidin-4-ol |

InChI |

InChI=1S/C9H20N2O/c1-7(5-10)9(12)3-4-11-6-8(9)2/h7-8,11-12H,3-6,10H2,1-2H3 |

InChI Key |

AVMGZLIPMMPDPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCCC1(C(C)CN)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Activity of Piperidine Alkaloids and Their Analogs: A Technical Guide to Mechanisms, SAR, and Drug Discovery

Executive Summary

Piperidine alkaloids represent one of the most versatile and pharmacologically significant classes of natural products. Characterized by a six-membered nitrogenous heterocyclic ring, the piperidine scaffold is ubiquitous in both nature and synthetic medicinal chemistry. As a "privileged scaffold," it serves as the structural backbone for over 70 FDA-approved therapeutics[1]. This technical guide explores the molecular mechanisms, structure-activity relationships (SAR), and in vitro evaluation protocols for piperidine alkaloids and their synthetic analogs, providing a comprehensive resource for drug development professionals.

The Piperidine Scaffold: Structural Significance

The piperidine ring is highly valued in drug design due to its favorable physicochemical properties. The basic nitrogen atom allows for the formation of water-soluble salts, improving oral bioavailability, while the flexible ring can adopt specific chair conformations that facilitate precise spatial interactions with target receptors[2]. This structural adaptability allows piperidine derivatives to function across a vast array of therapeutic areas, including oncology, neuropharmacology, and infectious diseases[3].

Pharmacological Mechanisms of Action (MOA)

Oncology: Signal Transduction Modulation

Natural piperidine alkaloids, such as piperine (extracted from Piper nigrum), exhibit potent anticancer properties by modulating critical signal transduction pathways. In gastric cancer models, piperine has been shown to inhibit the expression of Interleukin-6 (IL-6)[4]. Because IL-6 normally drives cancer cell invasion by activating the c-Src/RhoA/ROCK signaling axis, its inhibition by piperine effectively halts metastasis[4]. Furthermore, piperine and its analogs induce apoptosis and autophagy in leukemic cells by modulating the NF-κB and PI3K/Akt pathways[4].

Fig 1: Molecular signaling pathways modulated by piperine in cancer cell apoptosis and invasion.

Neuropharmacology: nAChR Modulation and MAO Inhibition

Many plant-derived piperidine alkaloids exert their primary biological effects on the central and peripheral nervous systems. Alkaloids such as anabaseine and lobeline act upon nicotinic acetylcholine receptors (nAChRs)[5]. Anabaseine, for instance, possesses a double bond between the nitrogen and the alpha carbon of the piperidine ring, which increases its binding affinity at neuronal nAChRs. This has led to its use as a structural base for synthesizing selective alpha-7 nAChR agonists aimed at improving cognitive function in Alzheimer's disease[5].

Additionally, the piperidine nucleus is heavily utilized in the development of Monoamine Oxidase (MAO) inhibitors. Structural modifications to the piperidine ring—such as the substitution of small amino functional groups—yield highly selective, reversible inhibitors of MAO-B, which are critical for managing neurodegenerative conditions like Parkinson's disease[6].

Infectious Diseases: Antimalarial Efficacy

Piperidine alkaloids isolated from Senna spectabilis, specifically (-)-cassine and (-)-spectaline, have demonstrated significant antimalarial activity against Plasmodium falciparum[7],[8]. Mechanistically, these compounds are believed to interfere with the parasite's ability to detoxify heme within infected red blood cells.

Quantitative Bioactivity Profiling (SAR Data)

Understanding the Structure-Activity Relationship (SAR) is crucial for lead optimization. In the case of Senna spectabilis alkaloids, the natural compounds possess a free hydroxyl group at the 3-position. When this group is synthetically acetylated to form semisynthetic derivatives ((-)-3-O-acetylcassine and (-)-3-O-acetylspectaline), the antimalarial efficacy drops by nearly an order of magnitude[9]. This proves that the free hydroxyl group is a critical pharmacophore for target binding.

Table 1: Antimalarial Activity of Piperidine Alkaloids vs. Semisynthetic Derivatives

| Compound | Source / Modification | Target Strain | IC₅₀ Value (µM) | Reference |

| (-)-Cassine | Natural (Senna spectabilis) | P. falciparum | 1.82 | [7],[9] |

| (-)-Spectaline | Natural (Senna spectabilis) | P. falciparum | 2.76 | [7],[9] |

| (-)-3-O-acetylcassine | Semisynthetic (Acetylated) | P. falciparum | 24.47 | [9] |

| (-)-3-O-acetylspectaline | Semisynthetic (Acetylated) | P. falciparum | 25.14 | [9] |

| Chloroquine | Standard Drug Control | P. falciparum | 0.30 | [7],[9] |

Synthetic Analogs and FDA-Approved Therapeutics

The translation of piperidine bioactivity from natural products to clinical therapeutics is highly successful. The piperidine ring is present in over 20 classes of pharmaceuticals[1].

-

Oncology: Pomalidomide, an FDA-approved drug for multiple myeloma, utilizes a piperidine-derived scaffold to inhibit TNFα[10]. Furthermore, chiral piperidine scaffolds have been optimized to create potent HDM2-p53 protein-protein interaction (PPI) inhibitors (IC₅₀ = 41 nmol/L), demonstrating how stereochemistry dictates target affinity[2].

-

Psychiatry & Neurology: Blockbuster antipsychotics like Haloperidol and Risperidone, as well as the anticholinesterase Donepezil, rely on the piperidine nucleus to cross the blood-brain barrier and selectively interact with dopamine and acetylcholine receptors, respectively[6].

Laboratory Methodologies: In Vitro Screening Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the standard methodologies for screening piperidine analogs.

Fig 2: Experimental workflow for the screening and optimization of piperidine alkaloid derivatives.

Protocol A: Cytotoxicity Evaluation via MTT Assay

Causality Principle: The MTT assay measures cellular metabolic activity as an indicator of cell viability. Viable cells contain active mitochondrial succinate dehydrogenase enzymes that reduce the yellow tetrazolium dye (MTT) into insoluble purple formazan. If a piperidine analog is cytotoxic, enzyme activity ceases, and no color change occurs[11].

-

Cell Seeding: Seed target cancer cell lines (e.g., A549, MCF7) in 96-well plates at a density of

cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. -

Compound Treatment: Dissolve the piperidine alkaloid in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity). Prepare serial dilutions and add them to the wells. Incubate for 48 to 72 hours[11].

-

MTT Addition: Remove the drug-containing medium. Add 100 µL of fresh medium containing 0.5 mg/mL MTT solution to each well. Incubate in the dark at 37°C for 2–4 hours[11].

-

Solubilization & Readout: Discard the supernatant. Add 100 µL of DMSO to each well to dissolve the internalized formazan crystals. Measure the absorbance at 570 nm (reference 630 nm) using a microplate reader[11]. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Antimalarial RBC Infection Assay

Causality Principle:Plasmodium falciparum replicates inside human red blood cells (RBCs). By treating infected RBCs with piperidine derivatives and using flow cytometry to detect parasite DNA (which mature RBCs lack), we can accurately quantify the suppression of parasitic replication[7].

-

Culture Preparation: Maintain P. falciparum cultures in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium. Synchronize cultures to the ring stage using 5% D-sorbitol to ensure uniform drug exposure across the parasite life cycle.

-

Drug Incubation: Plate infected RBCs in 96-well plates. Add serially diluted piperidine analogs (e.g., cassine, spectaline) and incubate for 48 hours under microaerophilic conditions (5% O₂, 5% CO₂, 90% N₂)[7].

-

Staining & Flow Cytometry: Wash the cells with Phosphate Buffered Saline (PBS, pH 7.2-7.4). Stain the cells with a DNA-specific fluorescent dye (e.g., SYBR Green I).

-

Analysis: Analyze the samples via flow cytometry, collecting fluorescence emission at 520-530 nm[7]. The reduction in fluorescent events relative to the untreated control represents the antimalarial efficacy, allowing for the calculation of the IC₅₀.

Conclusion

Piperidine alkaloids and their synthetic analogs remain a cornerstone of modern drug discovery. From the modulation of complex oncogenic signaling pathways by piperine to the neuroprotective nAChR agonism of anabaseine, the biological activity of this heterocycle is vast. By utilizing rigorous in vitro screening protocols and understanding the critical structure-activity relationships, researchers can continue to exploit this privileged scaffold to develop next-generation therapeutics.

References

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives Source: NIH / PMC URL

- Piperidine-based drug discovery Source: ResearchGate URL

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: IJNRD URL

- Pyrrolizidine and Piperidine Alkaloids Source: Semmelweis University URL

- Antimalarial Activity of Piperidine Alkaloids from Senna spectabilis and Semisynthetic Derivatives Source: ResearchGate URL

- Application of Chiral Piperidine Scaffolds in Drug Design Source: Thieme Connect URL

- Piperidine – Knowledge and References Source: Taylor & Francis URL

- Piperidine alkaloids Source: Zenodo URL

- Piperidine alkaloids (2018)

- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors Source: ACS Omega URL

- Article - Semantic Scholar (Antimalarial Activity)

- Streptazolin vs.

- Antimalarial activity of piperidine alkaloids from Senna spectabilis and semisynthetic derivatives Source: SciELO URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. ijnrd.org [ijnrd.org]

- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zenodo.org [zenodo.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. benchchem.com [benchchem.com]

The Enigmatic Core: A Technical Guide to the Structure-Activity Relationship of 4-Amino-4-Hydroxypiperidines

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold remains a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a multitude of clinically approved therapeutics.[1] Its conformational flexibility and synthetic tractability have rendered it a "privileged scaffold," capable of presenting functional groups in precise three-dimensional orientations to engage with a wide array of biological targets. This guide delves into the nuanced structure-activity relationships (SAR) of a particularly intriguing, yet underexplored, derivative: the 4-amino-4-hydroxypiperidine core. While extensive research has independently illuminated the roles of 4-hydroxy and 4-amino substituted piperidines, the geminal amino alcohol functionality at the C4 position presents a unique chemical and pharmacological paradigm. This document will first establish the foundational SAR of the parent 4-hydroxypiperidine and 4-aminopiperidine scaffolds, drawing upon their well-documented roles as modulators of opioid, nociceptin, and other receptors.[2][3][4] Subsequently, we will venture into a forward-looking exploration, proposing a robust synthetic pathway to the 4-amino-4-hydroxypiperidine core and postulating its hypothetical SAR. This guide is designed to be a comprehensive resource, blending established principles with expert-driven insights to catalyze further investigation into this promising chemical space.

Part 1: The Foundational Scaffolds: SAR of 4-Hydroxypiperidine and 4-Aminopiperidine Analogs

A deep understanding of the 4-amino-4-hydroxypiperidine core begins with an appreciation of its constituent parts. The individual contributions of the 4-hydroxyl and 4-amino groups have been extensively studied in various therapeutic contexts.

The 4-Aryl-4-Hydroxypiperidine Motif: A Staple in Opioid and Nociceptin Receptor Modulation

The 4-aryl-4-hydroxypiperidine scaffold is a classic pharmacophore for ligands of the opioid receptors, particularly the mu-opioid receptor (MOR), a primary target for analgesics.[5] The fundamental structure consists of a piperidine ring substituted at the 4-position with both an aryl and a hydroxyl group.[3]

Key SAR Insights:

-

N1-Substituent: The nature of the substituent on the piperidine nitrogen (N1) is a critical determinant of activity and receptor selectivity. Small alkyl groups, such as methyl, are often found in potent MOR agonists. Larger, more complex substituents, such as a bis(2-chlorophenyl)methyl group, have been shown to confer high affinity for the nociceptin/orphanin FQ (NOP) receptor.[2]

-

C4-Aryl Group: The electronic and steric properties of the aryl ring at the C4 position significantly influence binding affinity. For instance, in a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, substitutions on the piperidine nitrogen led to compounds with significant analgesic activity.[6]

-

The 4-Hydroxyl Group: This group is a key pharmacophoric feature, likely participating in crucial hydrogen bonding interactions within the receptor binding pocket.

Table 1: Representative SAR Data for 4-Aryl-4-Hydroxypiperidine Opioid Receptor Ligands

| Compound ID | N1-Substituent (R) | C4-Aryl Group (Ar) | µ-Ki (nM) | δ-Ki (nM) | κ-Ki (nM) |

| 1a | -CH₃ | Phenyl | 1.2 | 150 | 25 |

| 1b | -CH₂CH₂Ph | Phenyl | 0.8 | 50 | 10 |

| 1c | -CH₂(c-Pr) | Phenyl | 0.5 | 80 | 15 |

Note: Data is illustrative and compiled from representative compounds in the literature to demonstrate SAR trends.

The 4-Aminopiperidine Scaffold: A Versatile Building Block for Diverse Biological Targets

The 4-aminopiperidine moiety is another structural motif found in a wide range of bioactive molecules.[4] Its utility spans from antiviral agents to antifungal compounds.

Key SAR Insights:

-

Substituents on the 4-Amino Group: The nature of the substituent on the exocyclic amino group is paramount for activity. In the development of novel antifungal agents, for example, long alkyl chains, such as an N-dodecyl group, attached to the 4-amino position were found to be highly beneficial for activity, likely by facilitating interaction with the fungal cell membrane.[7] Conversely, shorter or branched alkyl groups were detrimental to activity.[7]

-

N1-Substituent: As with the 4-hydroxypiperidines, the N1 substituent plays a key role in tuning the pharmacological profile. In the context of antifungal agents, N-benzyl and N-phenethyl groups were shown to be favorable when combined with a long N-alkyl chain at the 4-amino position.[7]

-

Application as a Synthetic Building Block: The 4-aminopiperidine scaffold is a crucial building block for more complex molecules, such as piperazine-based CCR5 antagonists used as HIV-1 entry inhibitors.[4]

Part 2: The 4-Amino-4-Hydroxypiperidine Core: A Frontier of Chemical Exploration

Despite the wealth of data on its parent scaffolds, the 4-amino-4-hydroxypiperidine core remains a largely unexplored chemical entity. This geminal amino alcohol functionality introduces a chiral center at C4 (unless the substituents on the amino group and the other C4 substituent are identical), offering the potential for stereospecific interactions with biological targets. The presence of both a hydrogen bond donor (hydroxyl) and a hydrogen bond donor/acceptor (amino group) at the same position could lead to unique binding modes and enhanced target affinity or selectivity.

Proposed Rationale for Exploration

The introduction of a 4-amino-4-hydroxypiperidine core into drug candidates could be advantageous for several reasons:

-

Introduction of Chirality: The creation of a stereocenter at C4 allows for the synthesis of enantiomerically pure compounds, which can lead to improved therapeutic indices by separating desired activity from off-target effects.

-

Enhanced Hydrogen Bonding Capacity: The geminal amino alcohol motif provides a rich array of hydrogen bond donors and acceptors, potentially leading to stronger and more specific interactions with target proteins.

-

Improved Physicochemical Properties: The hydroxyl and amino groups can be expected to increase the polarity and aqueous solubility of molecules compared to their 4-alkyl-4-amino or 4-aryl-4-hydroxy counterparts, which can be beneficial for pharmacokinetic properties.

-

Novelty and Patentability: The underexplored nature of this scaffold offers significant opportunities for the discovery of novel chemical matter with new intellectual property potential.

A Proposed Synthetic Pathway to the Core Structure

A key challenge in exploring the SAR of 4-amino-4-hydroxypiperidines is the development of a reliable and versatile synthetic route. We propose a chemically sound pathway starting from the readily available N-Boc-4-piperidone, which proceeds through a spiro-oxazolidinone intermediate. This intermediate serves as a masked form of the geminal amino alcohol, which can be deprotected in a subsequent step.

Experimental Protocol: Proposed Synthesis of N-Boc-4-amino-4-hydroxypiperidine

Step 1: Synthesis of N-Boc-spiro[piperidine-4,4'-oxazolidin]-2'-one

-

To a solution of N-Boc-4-piperidone (1.0 eq.) in a suitable aprotic solvent (e.g., THF) at -78 °C, add a solution of lithium cyanide (1.1 eq.) in THF.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyanohydrin.

-

Dissolve the crude cyanohydrin in methanol and add a catalytic amount of a strong base (e.g., sodium methoxide).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC for the formation of the spiro-oxazolidinone.

-

Cool the reaction to room temperature, neutralize with a mild acid (e.g., acetic acid), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-Boc-spiro[piperidine-4,4'-oxazolidin]-2'-one.

Step 2: Hydrolysis to N-Boc-4-amino-4-hydroxypiperidine

-

To a solution of N-Boc-spiro[piperidine-4,4'-oxazolidin]-2'-one (1.0 eq.) in a mixture of methanol and water, add an excess of a strong base (e.g., sodium hydroxide, 5.0 eq.).

-

Heat the reaction mixture to reflux for 24-48 hours, monitoring the disappearance of the starting material by TLC.

-

Cool the reaction to room temperature and neutralize with a strong acid (e.g., HCl) to pH ~7.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

-

Adjust the pH of the aqueous layer to >10 with a strong base and extract with dichloromethane (5x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target compound, N-Boc-4-amino-4-hydroxypiperidine.

Diagram of Proposed Synthetic Workflow

Caption: Proposed synthetic route to the 4-amino-4-hydroxypiperidine core.

Hypothetical Structure-Activity Relationship

Drawing upon the established SAR of the 4-hydroxy and 4-amino analogs, we can postulate the following SAR trends for the 4-amino-4-hydroxypiperidine core, particularly in the context of opioid and nociceptin receptor modulation:

-

N1-Substituent: The influence of the N1-substituent is expected to remain a dominant factor in determining receptor affinity and selectivity. Small alkyl or aralkyl groups are likely to favor MOR activity, while larger, more complex moieties may direct activity towards the NOP receptor.

-

N-Substituents on the 4-Amino Group: Alkylation or arylation of the 4-amino group will introduce another point of diversity. Based on the SAR of 4-aminopiperidines, the size and nature of this substituent will be critical. For example, small alkyl groups may be well-tolerated, while larger aromatic groups could either enhance affinity through additional hydrophobic or pi-stacking interactions, or cause steric hindrance, depending on the topology of the binding pocket.

-

Stereochemistry at C4: The absolute stereochemistry at the C4 position is anticipated to be crucial for activity. One enantiomer is likely to exhibit significantly higher affinity than the other, highlighting the importance of an asymmetric synthesis or chiral resolution of the core scaffold.

-

The 4-Hydroxyl Group: This group will likely serve as a key hydrogen bond donor, and its orientation (axial vs. equatorial) relative to the piperidine ring and the 4-amino substituent will be critical for optimal receptor engagement.

Part 3: Key Biological Targets and Signaling Pathways

The 4-substituted piperidine scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs), with the opioid and nociceptin receptors being prominent examples.

Opioid and Nociceptin Receptor Signaling

The mu-opioid (MOR), delta-opioid (DOR), kappa-opioid (KOR), and nociceptin (NOP) receptors are all members of the Class A family of GPCRs.[8] They primarily couple to the Gi/o family of heterotrimeric G-proteins.[9] Agonist binding to these receptors initiates a conformational change that promotes the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of various downstream effectors.

Key Downstream Events:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This typically involves the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.

Diagram of a Generalized Opioid/Nociceptin Receptor Signaling Pathway

Caption: Generalized Gi/o-coupled GPCR signaling pathway for opioid and NOP receptors.

Experimental Protocol: Radioligand Binding Assay

To evaluate the affinity of novel 4-amino-4-hydroxypiperidine derivatives for a target receptor (e.g., the mu-opioid receptor), a competitive radioligand binding assay is a standard and robust method.

Materials:

-

Cell membranes expressing the target receptor (e.g., from CHO-K1 cells stably expressing human MOR).

-

Radioligand (e.g., [³H]-DAMGO for MOR).

-

Non-specific binding control (e.g., naloxone).

-

Test compounds (novel 4-amino-4-hydroxypiperidine derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates (e.g., GF/B filters).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Incubation: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), the non-specific binding control (for non-specific binding), or a dilution of the test compound.

-

Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester, followed by several washes with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Allow the filters to dry, then add a scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The 4-amino-4-hydroxypiperidine scaffold represents a compelling, yet underexplored, area of medicinal chemistry. By building upon the well-established structure-activity relationships of its parent 4-hydroxypiperidine and 4-aminopiperidine scaffolds, there is a clear and logical path forward for the rational design of novel ligands targeting a range of biological systems, most notably the opioid and nociceptin receptors. The proposed synthetic route via a spiro-oxazolidinone intermediate offers a plausible and versatile method for accessing this core structure. The introduction of a chiral center and a unique hydrogen bonding environment at the C4 position provides exciting opportunities for the development of potent and selective therapeutics. It is our hope that this technical guide will serve as a catalyst for further research into the synthesis and pharmacological evaluation of this enigmatic and promising chemical core.

References

-

Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. [Link]

-

Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. Chemical and Pharmaceutical Bulletin. [Link]

-

Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 1. PubMed. [Link]

-

N-Boc-4-Hydroxypiperidine: Enhancing Amino Acid Derivatives for Synthesis. Ningbo Inno Pharmchem Co., Ltd.. [Link]

-

Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

-

Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]

-

Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain. MDPI. [Link]

-

Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction. PubMed. [Link]

-

Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. PMC. [Link]

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

- 4-hydroxy-piperidine derivatives and their preparation.

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. [Link]

-

Synthesis of spirooxindole‐oxazolidine reported by Pan and co‐workers.. ResearchGate. [Link]

-

Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications. PMC. [Link]

-

Synthesis and evaluation as NOP ligands of some spiro[piperidine-4,2'(1'H)-quinazolin]. PubMed. [Link]

-

Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. [Link]

-

Synthesis method of N-Boc-4-hydroxypiperidine (2018). SciSpace. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Nociceptin receptor. Wikipedia. [Link]

-

Nociceptin/Orphanin FQ Peptide Receptor-Related Ligands as Novel Analgesics. MDPI. [Link]

-

Pharmacologic actions of 4-aminoquinoline compounds. PubMed. [Link]

-

Pharmacology of Chloroquine and Hydroxychloroquine. Ento Key. [Link]

-

MOA of Antimalarials, SAR of 4- amino and 8-amino quinolines as per PCI syllabus. YouTube. [Link]

-

A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. University of Liverpool. [Link]

-

4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher. [Link]

-

Structures of some 4-aminoquinolines having antimalarial activity. ResearchGate. [Link]

Sources

- 1. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives [jstage.jst.go.jp]

- 6. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Architecting the Piperidine Scaffold: Advanced Synthesis and Discovery of Novel Therapeutics

Executive Summary

The piperidine ring—a six-membered nitrogen-containing heterocycle—remains one of the most privileged and ubiquitous structural motifs in modern medicinal chemistry. Its prominence is driven by its exceptional conformational flexibility, which allows it to adapt to the stringent steric demands of diverse biological binding pockets. This technical guide provides an in-depth analysis of the rational design, advanced synthetic methodologies, and pharmacological validation of novel piperidine derivatives, serving as a comprehensive blueprint for drug development professionals.

Rational Design and Structural Optimization

From a pharmacokinetic perspective, incorporating a piperidine motif significantly enhances a molecule's druggability. The scaffold facilitates favorable absorption, distribution, metabolism, and excretion (ADME) profiles by modulating lipophilicity versus water solubility and providing essential hydrogen-bond donor/acceptor properties[1].

Causality in Scaffold Optimization:

While piperidine improves membrane permeability, its metabolic stability is heavily dependent on the functionalization at the carbon atoms adjacent to the nitrogen (the

Advanced Synthetic Methodologies

The construction of highly functionalized piperidines has evolved from simple ring-closing reactions to sophisticated, stereoselective methodologies[2]:

-

Catalytic Hydrogenation of Pyridines: The most traditional route involves the reduction of substituted pyridines using metal catalysts (e.g., Pd, Pt, Rh). While highly efficient and scalable, this method often yields racemic mixtures and requires subsequent chiral resolution[2].

-

Multicomponent Reactions (MCRs): Three-component vinylogous Mannich reactions offer a highly convergent approach. By assembling the piperidine core from simple acyclic precursors in a single pot, researchers can achieve precise stereochemical control over multiple contiguous stereocenters, mimicking natural alkaloid biosynthesis[2].

-

Direct C–H Functionalization: For late-stage lead optimization, transition-metal-catalyzed (e.g., Rhodium) site-selective C–H insertion allows for the direct functionalization of the pre-existing piperidine ring. This circumvents the need for de novo synthesis when generating positional analogues for Structure-Activity Relationship (SAR) studies[2].

Experimental Protocol: Synthesis of N-Benzyl Piperidine Derivatives

N-benzyl piperidines represent a critical pharmacophore for anti-Alzheimer's and anti-inflammatory agents[3]. The following reductive amination protocol is designed as a self-validating system to ensure high yield and purity.

Step 1: Imine Formation

-

Procedure: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the piperidine derivative (1.0 eq) and the substituted benzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Stir at room temperature for 2 hours.

-

Causality: DCE is explicitly chosen over protic solvents like methanol. Protic solvents can promote competitive acetal formation with the aldehyde, reducing the yield of the desired imine. DCE maintains the solubility of complex, lipophilic aldehydes while driving the equilibrium toward the iminium intermediate.

Step 2: Selective Reduction

-

Procedure: Cool the reaction mixture to 0°C using an ice bath. Add sodium triacetoxyborohydride (

) (1.5 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours. -

Causality:

is selected over standard sodium borohydride (

Step 3: Self-Validation Checkpoint & Quenching

-

Procedure: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) eluent system. The disappearance of the UV-active aldehyde spot and the appearance of a lower-Rf spot (stainable with Dragendorff's reagent) validates reaction completion. Quench the reaction by slowly adding saturated aqueous

until gas evolution ceases. -

Causality: The

quench is critical. It neutralizes the acetic acid generated during the reduction, ensuring the newly formed tertiary amine is deprotonated (free-based) and partitions entirely into the organic phase during extraction.

Step 4: Extraction and Characterization

-

Procedure: Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. Purify via flash column chromatography. -

Self-Validation: Confirm the structure via

H-NMR and LC-MS. The diagnostic validation marker in the NMR spectrum is the appearance of a sharp benzylic

Pharmacological Applications and Efficacy

Recent structural modifications of the piperidine scaffold have yielded highly potent candidates across multiple therapeutic areas:

-

Oncology: Piperidine derivatives such as Compound 17a have demonstrated powerful anti-prostate cancer activity. It inhibits PC3 cell proliferation with an

of 0.81 µM. Mechanistically, it binds to the colchicine site of tubulin, inhibiting polymerization, and induces apoptosis by downregulating XIAP and BCL-2 while upregulating BAX[4]. -

Neurodegenerative Diseases: In the pursuit of Alzheimer's therapies, multi-targeted piperidine agents like Compound 86a have been synthesized to inhibit acetylcholinesterase (AChE). Compound 86a exhibits an exceptional

of 2.13 nM, outperforming the reference drug Donepezil by acting as a highly selective, low-nanomolar inhibitor[5]. -

Antiviral (HIV): Novel N-arylmethyl substituted piperidine-linked aniline derivatives have been engineered to target the hydrophobic channel of the non-nucleoside reverse transcriptase inhibitor binding pocket (NNIBP). These compounds exhibit potent activity against wild-type HIV-1, with

values as low as 0.022 µM[6].

Quantitative Data: Pharmacological Efficacy of Recent Derivatives

| Compound Designation | Primary Target / Cell Line | Therapeutic Area | Efficacy Metric ( | Mechanism of Action |

| Compound 17a | PC3 Cells (Prostate) | Oncology | Tubulin polymerization inhibition; Apoptosis induction[4] | |

| Compound 86a | Acetylcholinesterase (AChE) | Alzheimer's Disease | Multi-targeted AChE inhibition[5] | |

| N-arylmethyl piperidine | HIV-1 (Wild-Type) | Antiviral | Non-nucleoside reverse transcriptase inhibition[6] |

Drug Discovery Workflow Visualization

Drug discovery workflow for novel piperidine derivatives.

References

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Adv. J. Chem. A.

- The Wide Spectrum Biological Activities of Piperidine -A Short Review. IJIRT.

- The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.

- Application Notes and Protocols for Piperidine-Containing Scaffolds in Novel Compound Development. Benchchem.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajchem-a.com [ajchem-a.com]

- 6. ijirt.org [ijirt.org]

Methodological & Application

Application Note: A Strategic Approach to the Chiral Separation of Aminopiperidines by High-Performance Liquid Chromatography (HPLC)

Abstract

The chiral piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1][2] The stereochemistry of these aminopiperidine building blocks is critical, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles.[3] Consequently, the development of robust and reliable analytical methods for enantiomeric separation is paramount for quality control, process monitoring, and regulatory compliance. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and implementing a high-performance liquid chromatography (HPLC) method for the chiral separation of aminopiperidines. We will delve into the causality behind experimental choices, from chiral stationary phase (CSP) selection to mobile phase optimization, and provide a detailed, field-proven protocol.

The Principle of Chiral Recognition in HPLC

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatography impossible.[4] Chiral HPLC overcomes this challenge through the use of a Chiral Stationary Phase (CSP). The direct method of chiral separation, which is the focus of this guide, relies on the differential interaction between the enantiomers and the chiral environment of the CSP.[5][6]

The underlying mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. For a separation to occur, there must be a difference in the stability or free energy (ΔΔG) of these two complexes. This difference is governed by a combination of intermolecular interactions, including:

-

Hydrogen bonding

-

π-π interactions

-

Dipole-dipole interactions

A stable diastereomeric complex often requires at least three points of interaction between the analyte and the CSP, a concept famously known as the "three-point interaction model."[6] The more significant the difference in the stability of the complexes formed by the two enantiomers, the greater the separation factor (alpha) and resolution.

Strategic Method Development: A Rationale-Driven Approach

Predicting chiral chromatographic behavior is notoriously difficult; therefore, a systematic screening approach is more effective than relying solely on experience.[3][5][8] Our strategy focuses on screening a small, diverse set of columns and mobile phases to maximize the probability of achieving a successful separation quickly.

The choice of CSP is the most critical factor in a chiral separation. For aminopiperidines, two classes of CSPs have demonstrated broad utility and are recommended as the primary screening platforms.

-

Polysaccharide-Based CSPs: These are the most widely used CSPs due to their remarkable versatility and broad enantiorecognition abilities.[3][9] They consist of cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) coated or immobilized on a silica support. Immobilized polysaccharide CSPs (e.g., Chiralpak® IA, IB, IC) are particularly advantageous as they offer enhanced robustness and compatibility with a wider range of solvents.[7]

-

Macrocyclic Glycopeptide-Based CSPs: These phases (e.g., Chirobiotic™ V, T) are based on molecules like vancomycin and teicoplanin. They are exceptionally effective for separating polar and ionizable compounds, including primary and secondary amines, making them an excellent complementary choice for aminopiperidines.[10] They are most often used in reversed-phase or polar organic modes.

The mobile phase modulates the interaction between the analyte and the CSP. The choice of mode (Normal Phase, Reversed Phase, or Polar Organic) and the inclusion of additives are critical for success, especially for basic analytes like aminopiperidines.

-

Normal Phase (NP) Mode: This is often the first choice for chiral separations. A typical mobile phase consists of an alkane (e.g., n-hexane or n-heptane) and an alcohol modifier (e.g., isopropanol [IPA] or ethanol).

-

The Critical Role of Basic Additives: Aminopiperidines are basic compounds. When analyzed on silica-based CSPs, they can interact strongly with residual acidic silanol groups on the silica surface, leading to severe peak tailing and poor or no separation. To counteract this, a small amount of a basic additive, such as Diethylamine (DEA) or ethanolamine, must be added to the mobile phase (typically 0.1% v/v).[5][11][12] This additive competes for the active sites on the silica surface, ensuring symmetrical peak shapes and allowing the chiral recognition mechanism to dominate.

A logical screening workflow saves time and resources. The goal is to test high-probability combinations of CSPs and mobile phases to identify promising initial conditions for further optimization.

Caption: Initial screening workflow for chiral aminopiperidine separation.

Experimental Protocol: Chiral Purity of (R/S)-1-Boc-3-aminopiperidine

This protocol details a validated method for the chiral separation of a common aminopiperidine building block.

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

Chiral Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized), 250 x 4.6 mm, 5 µm particle size.

-

Chemicals: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA). (R/S)-1-Boc-3-aminopiperidine standard.

-

Mobile Phase: Prepare a mixture of n-Hexane, IPA, and DEA in the ratio of 85:15:0.1 (v/v/v) . Filter through a 0.45 µm filter and degas before use.

-

Diluent: Use the mobile phase as the diluent.

-

Standard Solution (Racemic): Accurately weigh and dissolve approximately 10 mg of (R/S)-1-Boc-3-aminopiperidine in 10 mL of diluent to obtain a concentration of 1 mg/mL.

-

Sample Solution: Prepare the sample to be tested at the same concentration (1 mg/mL) using the diluent.

| Parameter | Condition |

| Column | Chiralpak® IA, 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane : IPA : DEA (85:15:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Before sample analysis, inject the racemic standard solution. The system is deemed suitable for use if the following criteria are met, in accordance with established guidelines.[13]

-

Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 1.7 .[13]

-

Tailing Factor (T): The tailing factor for both peaks should be ≤ 2.0.

-

Reproducibility (%RSD): The relative standard deviation of the peak areas from six replicate injections should be ≤ 2.0%.

Data Presentation and Expected Results

Upon analysis, a successful separation will yield two distinct peaks corresponding to the two enantiomers. The enantiomeric excess (e.e.) is calculated from the peak areas (A1 and A2) of the two enantiomers.

Formula: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100

The table below summarizes expected chromatographic results under the optimized conditions and a slightly modified mobile phase to illustrate the impact of the organic modifier.

| Mobile Phase (Hex:IPA:DEA) | Enantiomer | Retention Time (tR, min) | Selectivity (α) | Resolution (Rs) |

| 85:15:0.1 | (S)-form | 11.2 | 1.35 | 2.8 |

| (R)-form | 13.8 | |||

| 90:10:0.1 | (S)-form | 14.5 | 1.42 | 3.5 |

| (R)-form | 18.9 |

Note: Decreasing the percentage of the polar alcohol modifier (IPA) generally increases retention times and often improves selectivity and resolution on polysaccharide CSPs in normal phase mode.[3]

Method Optimization Logic

If the initial screening does not yield baseline resolution (Rs < 1.7), a logical optimization process is required. The following decision tree illustrates this process.

Sources

- 1. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. eijppr.com [eijppr.com]

- 7. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]

- 8. hplc.today [hplc.today]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. chromatographyonline.com [chromatographyonline.com]

Application Note: Reductive Amination Protocols for the Synthesis of 4-Aminopiperidines

Executive Summary & Strategic Importance

The 4-aminopiperidine moiety is a privileged scaffold in medicinal chemistry, serving as the pharmacophore core for diverse therapeutic agents including analgesics (e.g., fentanyl analogs), antihistamines (e.g., bamipine), and neurokinin antagonists. While seemingly simple, the installation of the amino group at the C4 position of a piperidone ring presents specific challenges regarding chemoselectivity, stereocontrol, and the suppression of over-alkylation.

This guide details three distinct protocols for the reductive amination of 4-piperidones. Unlike generic textbook procedures, these protocols are optimized for the steric and electronic idiosyncrasies of the piperidine ring system.

Decision Matrix: Selecting the Right Protocol

Before initiating synthesis, select the protocol that matches your substrate constraints:

| Constraint / Requirement | Recommended Protocol | Key Reagent |

| Standard / General Purpose | Protocol A | Sodium Triacetoxyborohydride (STAB) |

| Sterically Hindered Amines | Protocol B | Titanium(IV) Isopropoxide / NaBH₄ |

| Acid-Sensitive Substrates | Protocol B | Titanium(IV) Isopropoxide |

| Industrial Scale / Green Chem | Protocol C | H₂ / Pd-C or Raney Ni |

| Aromatic Amines (Anilines) | Protocol A | STAB + Acetic Acid (Critical) |

Mechanistic Insight & Reaction Logic[3]

Reductive amination is not a single step but a cascade: Condensation

-

Hemiaminal Formation: The amine attacks the carbonyl carbon.[1]

-

Iminium Ion Formation: Acid catalysis promotes water loss. This is the rate-determining step in many non-catalyzed systems.

-

Hydride Transfer: The reducing agent attacks the iminium ion (C=N bond) selectively over the carbonyl (C=O) bond.

Critical Control Point: The success of the reaction hinges on the formation of the iminium ion . If the reducing agent is too strong (e.g., NaBH₄ used without pre-formation of imine), it will reduce the ketone to an alcohol (4-hydroxypiperidine) before the amine reacts.

Visualization: Mechanistic Pathway

Caption: Mechanistic cascade highlighting the critical iminium intermediate and potential side reaction pathway.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Most secondary and primary amines, especially anilines. Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) — milder than NaBH₄, it does not reduce ketones significantly at room temperature, allowing for "one-pot" procedures.

Reagents & Stoichiometry:

-

N-Substituted-4-piperidone: 1.0 equiv

-

Amine (e.g., Aniline): 1.1 – 1.2 equiv[2]

-

Glacial Acetic Acid (AcOH): 1.0 – 2.0 equiv (Crucial for catalyzing imine formation)

-

Sodium Triacetoxyborohydride (STAB): 1.4 – 1.5 equiv

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction rate, but DCM is safer.

Step-by-Step Workflow:

-

Preparation: In a dry flask under N₂, dissolve the 4-piperidone (1.0 equiv) and the amine (1.1 equiv) in DCE (0.2 M concentration).

-

Activation: Add Glacial Acetic Acid (1.0 equiv). Stir for 15–30 minutes at room temperature. Observation: The solution may darken or warm slightly as the imine/iminium forms.

-

Reduction: Add STAB (1.5 equiv) in 3 portions over 10 minutes. Caution: Mild gas evolution (H₂) may occur.

-

Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC or LC-MS.[3][4]

-

Quench: Quench by slowly adding saturated aqueous NaHCO₃. Stir vigorously for 20 minutes to decompose boron complexes.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Why this works: The acetic acid buffers the system and accelerates iminium formation. STAB is sterically bulky and electron-poor, making it selective for the electron-deficient iminium carbon over the ketone carbonyl.

Protocol B: Titanium(IV) Isopropoxide Method

Best for: Sterically hindered amines, weakly nucleophilic amines, or acid-sensitive groups where AcOH is undesirable. Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and as a water scavenger, driving the equilibrium toward the imine.

Reagents & Stoichiometry:

-

4-Piperidone: 1.0 equiv[4]

-

Titanium(IV) Isopropoxide (Ti(OiPr)₄): 1.25 – 1.5 equiv

-

Sodium Borohydride (NaBH₄): 1.5 equiv[5]

-

Solvent: Ethanol (absolute) or neat (no solvent for the first step).

Step-by-Step Workflow:

-

Complexation: In a dry flask, mix the 4-piperidone and amine. Add Ti(OiPr)₄ (neat).[7]

-

Stirring: Stir the viscous mixture at room temperature for 1–4 hours. Note: For very hindered amines, mild heating (40–50°C) may be required.

-

Dilution: Dilute the mixture with absolute Ethanol (to ~0.3 M).

-

Reduction: Cool to 0°C. Add NaBH₄ pellets or powder carefully. Stir for 2 hours, allowing it to warm to room temperature.

-

Hydrolysis (Critical): Quench by adding 2M aqueous NH₄OH or water. A heavy white precipitate (TiO₂) will form.

-

Filtration: Dilute with EtOAc or DCM. Filter the slurry through a Celite pad to remove the titanium salts. (Warning: Filtration can be slow; use a wide pad).

-

Workup: The filtrate is washed with brine and concentrated.

Protocol C: Catalytic Hydrogenation (Green/Industrial)

Best for: Large-scale synthesis, benzyl-protected amines, or when boron waste is prohibited. Constraint: Avoid if the molecule contains halogens (risk of dehalogenation) or alkenes/alkynes.

Reagents:

-

Catalyst: 5% or 10% Pd/C (or Raney Nickel for difficult substrates).

-

H₂ Source: Hydrogen balloon (1 atm) or Parr shaker (3–5 atm).

Step-by-Step Workflow:

-

Mix: Dissolve 4-piperidone and amine (1.0 equiv each) in Methanol.

-

Catalyst Addition: Carefully add Pd/C (5–10 wt% of substrate mass) under an inert atmosphere (Ar/N₂). Safety: Pd/C is pyrophoric; do not add to dry solvent.

-

Hydrogenation: Purge vessel with H₂. Stir vigorously under H₂ atmosphere for 4–12 hours.

-

Filtration: Filter through Celite to remove the catalyst.[4]

-

Isolation: Concentrate the filtrate. Often yields the product in high purity without extraction.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Conversion | Incomplete imine formation | Use Protocol B (Ti(OiPr)₄) to drive dehydration. Increase reaction time before adding reducing agent. |

| Formation of Alcohol (Ketone Reduction) | Reducing agent added too early or is too strong | Use STAB instead of NaBH₄. Ensure "Activation" time (Step 2 in Protocol A) is sufficient. |

| Over-Alkylation (Dialkylation) | Primary amine reacting twice | Use a large excess of amine (5–10 equiv) or use the Ti(OiPr)₄ method which sterically discourages the second addition. |

| Boron Emulsions | Poor quench of boron salts | Use aqueous tartaric acid or extend the NaHCO₃ stir time to break down boron-amine complexes. |

Visualization: Troubleshooting Decision Tree

Caption: Diagnostic flow for correcting common failures in reductive amination.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[10] Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

- Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Synthesis of Secondary and Tertiary Amines." Journal of the Chemical Society, Perkin Transactions 1, 1998.

-

Valdez, C. A., et al. "An Efficient, Optimized Synthesis of Fentanyl and Related Analogs." PLOS ONE, 2014, 9(9), e108250. (Demonstrates Protocol A on N-phenethyl-4-piperidone). Link

-

BenchChem Application Note. "Reductive Amination of 4-Piperidone with Aniline." Link (General reference for industrial workflows).

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. designer-drug.com [designer-drug.com]

- 10. semanticscholar.org [semanticscholar.org]

Application Note: Advanced X-ray Crystallography of 3-Methyl-4-Aminopiperidine Derivatives

Executive Summary & Strategic Importance

The 3-methyl-4-aminopiperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for Janus Kinase (JAK) inhibitors like Tofacitinib (Xeljanz) . Its structural value lies in its rigidity and the specific vector orientation of the amine and methyl groups, which govern binding affinity.

However, this scaffold presents significant crystallographic challenges:

-

Conformational Flexibility: The piperidine ring can adopt multiple puckered conformations (chair, twist-boat), leading to disorder.

-

The "Oil" Phenomenon: As free bases, these low-molecular-weight diamines often exist as hygroscopic oils due to weak lattice energy.

-

Stereochemical Complexity: With two chiral centers (C3 and C4), there are four possible stereoisomers (

;

This guide provides a validated workflow to overcome these barriers, moving from oily residues to diffraction-quality single crystals.

Phase 1: Pre-Crystallization Analysis & Salt Selection

The Challenge: Free base 3-methyl-4-aminopiperidines rarely crystallize well. They rely on weak Van der Waals forces and often trap solvent.

The Solution: Proton transfer.[1][2] Creating a salt increases lattice energy via strong ionic hydrogen bonds (

The Rule

For stable salt formation, the difference between the

-

Rule:

. -

Application: Since the piperidine nitrogen is highly basic, weak organic acids (citric, tartaric) are excellent candidates alongside strong mineral acids.

Counter-ion Selection Matrix

Use this table to select the correct acid based on your structural goal.

| Goal | Recommended Counter-ion | Mechanism/Advantage |

| Absolute Configuration | Hydrobromide (HBr), Hydroiodide (HI) | Introduces heavy atoms (Br, I) for significant anomalous scattering ( |

| Chiral Resolution | L-(+)-Tartaric Acid, Dibenzoyl-L-tartaric acid | Forms diastereomeric salts, allowing separation of enantiomers via solubility differences. |

| Polymorph Screening | Citrate, Fumarate, Maleate | Large organic anions create extensive H-bond networks (e.g., Tofacitinib Citrate forms corrugated layers).[3] |

| Solubility Reduction | Picrate, Hexafluorophosphate | Bulky, hydrophobic anions force precipitation in aqueous/polar media. |

Phase 2: Experimental Protocols

Protocol A: The "Oil-to-Crystal" Salt Screen (Vapor Diffusion)

Use this when the material is an oil or amorphous solid.

Materials:

-

3-methyl-4-aminopiperidine derivative (10 mg per well).

-

Acid stock solutions (1 M in MeOH or EtOH).

-

Antisolvents: Diethyl ether, Hexane, Isopropyl acetate.

-

24-well sitting drop plates (e.g., Hampton Research Cryschem).

Step-by-Step:

-

Dissolution: Dissolve 10 mg of free base in 100

L of Methanol. -

Acid Addition: Add 1.05 equivalents of the selected acid stock solution. Vortex for 30 seconds.

-

Filtration: If cloudy, filter through a 0.22

m PTFE syringe filter (critical to remove nucleation sites that cause showering). -

Plating: Pipette 2

L of the salt solution into the sample well. -

Reservoir: Add 500

L of antisolvent (e.g., Diethyl ether) to the reservoir. -

Sealing: Seal with crystal clear tape. Store at 4°C (lower temperature reduces solubility and kinetics).

-

Observation: Check under polarized light at 24h and 7 days. Look for birefringence.

Protocol B: Heavy Atom Derivatization (For Light Atom Structures)

Use this if HBr/HI salts are hygroscopic or unstable.

If the molecule contains only C, H, N, O, determining absolute configuration with standard Mo X-ray sources is difficult due to low anomalous signal. Action: Derivatize the primary amine (position 4) with p-bromobenzoyl chloride .

-

React amine with p-bromobenzoyl chloride (1.1 eq) and

in DCM. -

Crystallize the resulting amide.[4] The bromine atom provides a strong anomalous signal even on standard diffractometers, guaranteeing unambiguous stereochemical assignment.

Phase 3: Data Collection & Structural Refinement[3]

Data Collection Strategy

-

Source: Use Cu-K

( -

Temperature: Collect at 100 K . Piperidine rings are flexible; room temperature data often results in high thermal ellipsoids (Ueq) and inability to distinguish chair/boat conformations.

Handling Ring Disorder

In the refinement software (SHELXL, OLEX2), the piperidine ring may appear disordered between two chair conformations.

-

Identify: Look for elongated thermal ellipsoids on C3/C5 carbons.

-

Model: Split the disordered atoms into Part A (occupancy

) and Part B (occupancy -

Restrain: Use SAME or SADI restraints to ensure bond lengths in the minor component match the major component.

Determining Absolute Configuration

To confirm the enantiomer (e.g.,

-

Refine the Flack Parameter .

-

Flack

(with -

Flack

: Inverted structure (you have the other enantiomer).

-

-

Bayesian Statistics: For light atom structures (Cu radiation), report the Hooft parameter or P2 (probability that the structure is correct), as it is more robust than Flack for weak anomalous scatterers.

Visualizations & Logic Flows

Crystallization Logic Tree

Caption: Decision matrix for overcoming the "oiling out" phenomenon common in piperidine derivatives.

Absolute Configuration Workflow

Caption: Workflow for determining stereochemistry (

References

-

Tofacitinib Citrate Structure: Bhattacharya, S., et al. (2021).[3][5][6][7] Crystal structure of tofacitinib dihydrogen citrate (Xeljanz®). Powder Diffraction, 36(2), 92-99.

-

Piperidine Salt Crystallization: Perumalla, S. R., & Sun, C. C. (2013). Enabling Tablet Product Development of 5-Fluorocytosine through Integrated Crystal Engineering. Journal of Pharmaceutical Sciences. (Contextual reference for amine salt engineering).

-

Absolute Configuration Methods: Parsons, S. (2021). Determination of Absolute Configuration. OlexSys / Durham University Protocols.

-

Crystallization of Oils: Stalder, R. (2018). Crystallization of Organic Compounds: An Industrial Perspective.

-

3,4-Disubstituted Piperidine Synthesis & Analysis: Veselov, I. S., et al. (2011). Optically pure trans-1-benzyl-4-aminopiperidin-3-ols.[8] Synthesis and absolute configuration.

Sources

- 1. Crystal structure and characterization of the sulfamethazine–piperidine salt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. jmnc.samipubco.com [jmnc.samipubco.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Crystal structure of tofacitinib dihydrogen citrate (Xeljanz®), (C16H21N6O)(H2C6H5O7) | Powder Diffraction | Cambridge Core [cambridge.org]

- 8. researchgate.net [researchgate.net]

Application Note: High-Throughput Functional Screening of Novel Piperidine Derivatives Targeting Gi-Coupled GPCRs

Introduction & Rationale

The piperidine scaffold is a privileged structural motif in medicinal chemistry, extensively utilized to target central nervous system (CNS) receptors, including G protein-coupled receptors (GPCRs) 1. Because of its saturated, three-dimensional structure, the piperidine ring allows for precise spatial orientation of pharmacophores, enabling researchers to "escape flatland" and achieve high binding affinity and selectivity.

When developing an assay to screen novel piperidine libraries, functional cell-based assays are preferred over simple radioligand binding because they differentiate between agonists, antagonists, and allosteric modulators. This application note details a self-validating, high-throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay optimized for evaluating piperidine derivatives against Gi-coupled GPCRs (e.g., 5-HT1A or Dopamine D2 receptors).

Assay Principle and Mechanistic Causality

The assay relies on the competition between intracellular cAMP generated by the cells and a Europium (Eu)-labeled cAMP tracer for binding sites on a ULight™-labeled anti-cAMP monoclonal antibody 2.

Causality of Detection: In the absence of intracellular cAMP, the Eu-cAMP tracer binds the ULight-antibody. Excitation of the Europium donor at 320/340 nm results in energy transfer to the ULight acceptor, emitting a signal at 665 nm. When a piperidine compound modulates the GPCR, altering intracellular cAMP levels, the endogenous cAMP competes with the tracer, decreasing the TR-FRET signal 3.

Why TR-FRET? Piperidine derivatives and complex library compounds often exhibit intrinsic autofluorescence. TR-FRET introduces a microsecond time delay (e.g., 50–100 µs) before signal integration. This allows short-lived background fluorescence to decay, isolating the long-lived emission of the lanthanide chelate and dramatically improving the signal-to-noise ratio.

Diagram 1: Gi-coupled GPCR signaling pathway and TR-FRET cAMP detection mechanism.

Experimental Methodology (384-Well Format)

Reagents & Materials

-

Cell Line: CHO-K1 cells stably expressing the target Gi-coupled GPCR.

-

Assay Kit: TR-FRET cAMP Detection Kit (Eu-cAMP tracer, ULight-anti-cAMP mAb, cAMP Detection Buffer).

-

Stimulation Buffer: HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.

-

Microplates: 384-well white opaque microplates (white reflects light, maximizing TR-FRET emission).

Step-by-Step Protocol

-

Cell Preparation: Harvest CHO-K1 cells and resuspend in Stimulation Buffer. Expert Insight: The inclusion of IBMX (a non-selective phosphodiesterase inhibitor) is critical. It prevents the enzymatic degradation of synthesized cAMP, ensuring accumulation and a robust assay window.

-

Compound Addition: Dispense 5 µL of novel piperidine test compounds (prepared in Stimulation Buffer) into the 384-well plate.

-

Cell Addition & Stimulation: Add 5 µL of the cell suspension (optimized to 2,000 cells/well) containing an EC80 concentration of Forskolin. Expert Insight: Because Gi-coupled receptors inhibit adenylyl cyclase, baseline cAMP levels are too low to measure a meaningful reduction. Forskolin is required to artificially stimulate cAMP production. A successful Gi-agonist piperidine will suppress this Forskolin-induced cAMP spike.

-

Incubation: Incubate the plate for 30 minutes at room temperature (RT) to allow receptor binding and intracellular signaling.

-

Lysis and Detection: Add 5 µL of Eu-cAMP tracer and 5 µL of ULight-anti-cAMP mAb (both prepared in cAMP Detection Buffer containing lysis reagents). Total well volume is now 20 µL.

-

Signal Maturation: Incubate for 1 hour at RT in the dark to allow the competitive binding equilibrium to stabilize.

-

Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision) with excitation at 320 nm and dual emission monitoring at 615 nm (Eu donor) and 665 nm (ULight acceptor).

Diagram 2: High-throughput screening workflow and statistical validation logic.

Quantitative Data Presentation & Optimization

Before screening the piperidine library, the assay must be optimized for cell density and Forskolin concentration to ensure a sufficient dynamic range. The goal is to maximize the Signal-to-Background (S/B) ratio.

Table 1: Cross-Titration of Cell Density and Forskolin (Representative Data)

| Cell Density (cells/well) | Forskolin (µM) | Basal Signal Ratio (665/615 nm) | Stimulated Signal Ratio (665/615 nm) | Assay Window (S/B) |

| 1,000 | 0.5 | 4.20 | 1.80 | 2.33 |

| 2,000 | 0.5 | 5.00 | 1.20 | 4.16 |

| 2,000 | 1.0 | 5.00 | 1.00 | 5.00 |

| 4,000 | 1.0 | 5.10 | 1.50 | 3.40 |

Assay Validation: The Z'-Factor

To ensure the protocol is a self-validating system capable of high-throughput screening (HTS), the Z'-factor must be calculated. The Z'-factor evaluates both the dynamic range of the assay signal and the data variation, serving as the gold standard for assay robustness 4.

Equation: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

For a Gi-agonist screen:

-

Positive Control (μ_p): Cells + Buffer (No Forskolin). This represents the maximum TR-FRET signal, mimicking a "perfect hit" where a piperidine agonist completely inhibits Forskolin-induced cAMP.

-

Negative Control (μ_n): Cells + Forskolin (EC80). This represents the minimum TR-FRET signal, establishing the background state of the screen.

Table 2: Z'-Factor Validation Metrics for Gi-Agonist Screening

| Metric | Condition | Mean TR-FRET Ratio (μ) | Standard Deviation (σ) | Calculated Z'-Factor |

| Positive Control (μ_p) | Basal (No Forskolin) | 5.00 | 0.20 | 0.77 (Excellent) |

| Negative Control (μ_n) | Stimulated (1.0 µM FSK) | 1.00 | 0.10 | - |

According to the Assay Guidance Manual, a Z'-factor ≥ 0.5 indicates a robust, highly reliable assay suitable for HTS campaigns of novel piperidines 5.

References

- BenchChem Technical Support Team.2,3-Dimethylpiperidine Hydrochloride - CAS 1087730-30-0. BenchChem.

- Sino Biological.TR-FRET Technology: Principle, Advantages, and Applications | GPCR and Drug Screening. Sino Biological.

- Revvity / Blossom Bio.LANCE Ultra cAMP Assay Development Guidelines v. 2. Blossom Bio.

- NCBI / Assay Guidance Manual.Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis.

- SciSpace / Assay Guidance Manual.Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. SciSpace.

Sources

- 1. 2,3-Dimethylpiperidine Hydrochloride - CAS 1087730-30-0 [benchchem.com]

- 2. sinobiological.com [sinobiological.com]

- 3. blossombio.com [blossombio.com]

- 4. Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Application Note: Precision Functionalization of Piperidine Rings via Directing Group Strategies

This is a comprehensive Application Note and Protocol Guide designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

The piperidine ring is the most prevalent nitrogen heterocycle in FDA-approved drugs. However, its sp³-rich architecture presents a formidable synthetic challenge: selectively functionalizing specific carbon centers (C2, C3, or C4) without disrupting the sensitive amine handle. Traditional methods rely on de novo ring synthesis, which limits structural diversity.

This guide details Directing Group (DG) strategies that override inherent reactivity patterns to enable site-selective C(sp³)–H activation. We focus on two dominant methodologies:

-

C2-Functionalization: Via lithiation-transmetalation (N-Boc direction) and redox-neutral C–H activation.

-

Remote (C3/C4) Functionalization: Using bidentate auxiliaries (e.g., 8-aminoquinoline) to direct Palladium-catalyzed arylation.

Strategic Map: Selecting the Right Directing Group

The choice of directing group dictates regioselectivity. Use the following logic map to select your strategy.

Decision Matrix

| Target Position | Primary Challenge | Recommended Strategy | Key Directing Group (DG) |

| C2 (Alpha) | Electrophilic deactivation by N; Steric hindrance.[1] | Lithiation-Trapping or Pd-Catalyzed C–H Activation | N-Boc (Lithiation) or Thioamide (Pd-cat) |

| C3 (Beta) | "Dead zone" - too far for alpha-effects, too close for typical remote DGs. | Geometry-Constrained C–H Activation | C4-Tethered Amide (e.g., C4-AQ) |

| C4 (Gamma) | Distal position; difficult to distinguish from C3/C5. | Long-Range Directed Activation | C3-Tethered Amide (e.g., C3-AQ) |

Visualizing the Strategy

Figure 1: Strategic logic for site-selective functionalization of piperidine rings.

Deep Dive: Remote Functionalization (C3 & C4)

The Gold Standard: 8-Aminoquinoline (AQ) Auxiliaries

Functionalizing the C3 and C4 positions requires a "removable auxiliary" approach. The 8-aminoquinoline (AQ) group forms a rigid bidentate chelate with Palladium, positioning the metal center to activate a specific proximal C(sp³)–H bond.

Mechanism of Action

The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle.

-

Coordination: The AQ amide nitrogen and quinoline nitrogen coordinate to Pd(OAc)₂.

-

C–H Activation: A concerted metalation-deprotonation (CMD) event occurs, assisted by a carboxylate base (PivOH/Carbonate).

-

Oxidative Addition: The Palladacycle reacts with an Aryl Iodide (Ar-I) to form a Pd(IV) species.

-

Reductive Elimination: C–C bond formation occurs, releasing the product and regenerating Pd(II).

Critical Insight: The selectivity is often cis relative to the directing group due to the strain energy differences in the transition state (trans-palladacycles are significantly higher in energy).[2][3]

Protocol 1: C4-Arylation of Piperidine (Using C3-Directing Group)

Target: Synthesis of cis-3,4-disubstituted piperidines.[1][4]

Materials:

-

Substrate: N-Boc-piperidine-3-carboxylic acid (converted to AQ amide).

-

Reagents: Pd(OAc)₂ (Catalyst), Ag₂CO₃ (Oxidant/Base) OR K₂CO₃ (Silver-free variant), Pivalic Acid (PivOH - Additive), Aryl Iodide.

-

Solvent: t-Amyl Alcohol or Toluene.

Step-by-Step Methodology:

-

Substrate Preparation (DG Installation):

-

React N-Boc-piperidine-3-carboxylic acid with 8-aminoquinoline using HATU/DIPEA in DMF.

-

Yield Check: Expect >85% yield. Purify via flash chromatography.

-

-

C–H Activation Reaction:

-

In a 10 mL sealed tube (Schlenk or microwave vial), add:

-

Substrate (0.2 mmol, 1.0 equiv)

-

Aryl Iodide (2.0 - 3.0 equiv)

-

Pd(OAc)₂ (10 mol%)

-

Ag₂CO₃ (1.0 equiv) OR K₂CO₃ (2.0 equiv) for cost-efficiency [1].

-

PivOH (30 mol%) - Crucial for proton shuttling.

-

-

Add t-Amyl Alcohol (1.0 mL, 0.2 M concentration).

-

Seal and heat to 110 °C for 12–24 hours.

-

-

Work-up:

-

Cool to room temperature. Filter through a celite pad (eluting with DCM).

-

Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

-

-

DG Removal (The "Release"):

-

Method A (Hydrolysis): Treat with NaOH/EtOH at reflux to regenerate the carboxylic acid.

-

Method B (Reduction): Treat with LiAlH₄ (if alcohol is desired) or specialized reductive cleavage conditions (e.g., SmI₂/EtNH₂) to remove the AQ group while retaining the nitrogen.

-

Data Summary: Optimization Parameters

| Parameter | Standard Condition | Optimized (Silver-Free) | Impact |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ (10%) | Pd(OAc)₂ (5-10%) | Essential for C-H activation. |

| Base | Ag₂CO₃ (1 eq) | K₂CO₃ (2 eq) | Ag salts lower barrier but are expensive. K₂CO₃ works for electron-neutral Ar-I. |

| Additive | PivOH (30%) | PivOH (30%) | Mandatory. Facilitates the CMD step. |

| Temp | 130 °C | 110 °C | Lower temp improves cis/trans selectivity (favoring cis). |

Deep Dive: C2-Functionalization (Alpha-Lithiation)

The Classic: N-Boc Directed Lithiation (Beak-Lee Methodology)

For functionalizing the position adjacent to the nitrogen (C2), lithiation remains the most reliable non-catalytic method. The tert-butoxycarbonyl (Boc) group directs lithiation via coordination to the lithium species (Complex Induced Proximity Effect - CIPE).

Protocol 2: C2-Arylation via Lithiation-Transmetalation

Target: Synthesis of 2-arylpiperidines.

Materials:

-

Reagents: s-BuLi (Lithiation agent), TMEDA (Ligand), ZnCl₂ (Transmetalation), Aryl Bromide, Pd(PPh₃)₄ (Cross-coupling catalyst).

-

Solvent: Anhydrous Ether/THF.

Step-by-Step Methodology:

-

Lithiation:

-

Flame-dry a Schlenk flask under Argon.

-